Cas no 87745-28-6 (Bryostatin 2)

Bryostatin 2 structure
Nome del prodotto:Bryostatin 2
Bryostatin 2 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4-Octadienoic acid,(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-ylester, (2E,4E)-
- 2,4-Octadienoic acid,(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-...
- 2,4-Octadienoic acid,(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-b
- Bryostatin 2
- (+)-Bryostatin 2
- (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-Tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-
- BRYO 2
- 2,4-Octadienoic acid, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo21.3.1.13,7.111,15nonacos-8-en-12-yl est
- 7-O-Deacetylbryostatin 1
- (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-Tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl-(2E,4E)-2,4-octadienoic acid ester
- 2,4-Octadienoic acid, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl ester, (2E,4E)-
- AKOS025142065
- PD069494
- 87745-28-6
- DTXSID101316601
- [(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-Tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
- LIPGUSBNMQRYNL-WZYRAJGLSA-N
- NSC339554
- [(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate
- 2,4-Octadienoic acid, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-((1R)-1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo(21.3.13,7.111,15)nonacos-8-en-12-yl ester, (2E,4E)-
- BCBcMAP01_000139
- (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-((1R)-1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo(21.3.1.1(3,7).1(11,15))nonacos-8-en-12-yl (2E,4E)-octa-2,4-dienoate
- CHEBI:139177
- methyl (2E)-2-[(1S,3S,7R,8E,11R,13E,15S,17R,21R,23R,25S)-12-[(2S,4E,6E)-1,3-dioxodeca-4,6-dien-2-yl]-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-13-(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-5-ylidene]acetate
- (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.1(3,7).1(11,15)]nonacos-8-en-12-yl (2E,4E)-octa-2,4-dienoate
- methyl (2E)-2-((1S,3S,7R,8E,11R,13E,15S,17R,21R,23R,25S)-12-((2S,4E,6E)-1,3-dioxodeca-4,6-dien-2-yl)-1,11,21,25-tetrahydroxy-17-((1R)-1-hydroxyethyl)-13-(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo(21.3.1.13,7.111,15)nonacos-8-en-5-ylidene)acetate
- CS-0029290
- HY-108603
- Bryostatin 1, 7-O-deacetyl-
- NSC 339554
- ((1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-((1R)-1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo(21.3.1.13,7.111,15)nonacos-8-en-12-yl) (2E,4E)-octa-2,4-dienoate
- SMP1_000026
- LIPGUSBNMQRYNL-IZBIBDMISA-N
- CHEMBL4549458
-
- Inchi: 1S/C45H66O16/c1-9-10-11-12-13-14-37(49)59-41-29(21-39(51)56-8)20-32-24-35(27(2)46)58-40(52)23-30(47)22-33-25-36(48)43(5,6)44(53,60-33)26-34-18-28(19-38(50)55-7)17-31(57-34)15-16-42(3,4)45(41,54)61-32/h11-16,19,21,27,30-36,41,46-48,53-54H,9-10,17-18,20,22-26H2,1-8H3/b12-11+,14-13+,16-15+,28-19+,29-21+/t27-,30-,31+,32+,33-,34+,35-,36+,41+,44+,45-/m1/s1
- Chiave InChI: LIPGUSBNMQRYNL-IZBIBDMISA-N
- Sorrisi: C(O[C@H]1/C(=C/C(OC)=O)/C[C@]2([H])O[C@@]1(O)C(C)(C)C=C[C@]1([H])O[C@@]([H])(C/C(=C/C(OC)=O)/C1)C[C@]1(O)O[C@@]([H])(C[C@H](O)C1(C)C)C[C@@H](O)CC(=O)O[C@@H]([C@H](O)C)C2)(=O)/C=C/C=C/CCC |t:19|
Proprietà calcolate
- Massa esatta: 862.43508601g/mol
- Massa monoisotopica: 862.43508601g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 61
- Conta legami ruotabili: 11
- Complessità: 1710
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 5
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 234Ų
Proprietà sperimentali
- Densità: 1.28±0.1 g/cm3(Predicted)
- Punto di ebollizione: 957.2±65.0 °C(Predicted)
- Solubilità: Solubile in etanolo
- pka: 11.11±0.70(Predicted)
Bryostatin 2 Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Condizioni di conservazione:−20°C
Bryostatin 2 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B750158-10μg |
Bryostatin 2 |
87745-28-6 | 10μg |
$ 170.00 | 2022-06-06 | ||
TRC | B750158-25μg |
Bryostatin 2 |
87745-28-6 | 25μg |
$ 335.00 | 2022-06-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9926-10ug |
Bryostatin 2 |
87745-28-6 | 98% | 10ug |
¥3889.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202086-10µg |
Bryostatin 2, |
87745-28-6 | 10µg |
¥2031.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202086-10 µg |
Bryostatin 2, |
87745-28-6 | 10µg |
¥2,031.00 | 2023-07-11 | ||
TRC | B750158-.01mg |
Bryostatin 2 |
87745-28-6 | .01mg |
$ 196.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202086A-25µg |
Bryostatin 2, |
87745-28-6 | 25µg |
¥5641.00 | 2023-09-05 | ||
TRC | B750158-.025mg |
Bryostatin 2 |
87745-28-6 | .025mg |
$ 335.00 | 2023-02-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202086A-25 µg |
Bryostatin 2, |
87745-28-6 | 25µg |
¥5,641.00 | 2023-07-11 | ||
TRC | B750158-.025000000000000001mg |
Bryostatin 2 |
87745-28-6 | .025000000000000001mg |
$ 385.00 | 2023-04-18 |
Bryostatin 2 Letteratura correlata
-
Lu Gao,Ji Lu,Zhenlei Song Chem. Commun. 2013 49 10211
-
Alessandra A. G. Fernandes,Ives A. Leonarczyk,Marco A. B. Ferreira,Luiz Carlos Dias Org. Biomol. Chem. 2019 17 3167
-
D. John Faulkner Nat. Prod. Rep. 2001 18 1R
-
4. Chapter 8. Synthesis highlights: a review of the literature for 1998
-
5. Saturated oxygen heterocyclesMark C. Elliott,Eve Williams J. Chem. Soc. Perkin Trans. 1 2001 2303
87745-28-6 (Bryostatin 2) Prodotti correlati
- 83314-01-6(Bryostatin 1)
- 98891-41-9(Pseudolaric acid B β-D-glucoside)
- 82209-76-5(Andrographoside)
- 2227754-61-0(4-amino-1-ethyl-5-(1-ethyl-1H-1,2,4-triazol-5-yl)pyrrolidin-2-one)
- 56922-74-8(Pentanoic acid,(2E)-2-hexen-1-yl ester)
- 1806783-10-7(3-Chloro-2-(difluoromethyl)pyridine-5-carbonyl chloride)
- 1804908-08-4(Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate)
- 40262-73-5(6-(4-Morpholinyl)pyrazine-2-carboxylic Acid)
- 62019-56-1(dichloro-1,3-thiazole-5-carboxylic acid)
- 1262012-48-5(2-Cyano-6-fluorocinnamic acid)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
